tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 954110-17-9
VCID: VC15927800
InChI: InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol

tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

CAS No.: 954110-17-9

Cat. No.: VC15927800

Molecular Formula: C12H17N3O3

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate - 954110-17-9

Specification

CAS No. 954110-17-9
Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
IUPAC Name tert-butyl 3-formyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate
Standard InChI InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7-8H,4-6H2,1-3H3
Standard InChI Key JVFUDRVWTGXPDQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)C=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate possesses the molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol. Its IUPAC name delineates the fused pyrazole-pyrimidine ring system substituted with a formyl group at position 3 and a tert-butoxycarbonyl (Boc) group at position 4. The Standard InChI key (InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7-8H,4-6H2,1-3H3) confirms its stereochemical uniqueness.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O₃
Molecular Weight251.28 g/mol
CAS Number954110-17-9
IUPAC Nametert-butyl 3-formyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate
Storage Conditions2–8°C in a sealed container

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis of this compound typically involves condensation reactions and protection-deprotection strategies. A representative pathway begins with 3-aminopyrazole reacting with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) under basic conditions (e.g., cesium carbonate) to form 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one . Subsequent chlorination with phosphorus oxychloride introduces a chlorine atom at position 5, followed by bromination using N-bromosuccinimide (NBS) to yield 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine . Nucleophilic aromatic substitution with 2-(2-aminoethoxy)ethanol introduces an ether linker, which is then protected with tert-butyldimethylsilyl (TBDMS) and Boc groups to afford the final product .

Key Reaction Conditions

  • Condensation: 110°C for 4 hours in DMF .

  • Chlorination: Phosphorus oxychloride under reflux .

  • Bromination: NBS in dichloromethane at room temperature .

  • Protection: TBDMS-Cl and Boc anhydride in tetrahydrofuran (THF) .

Table 2: Synthetic Intermediates and Yields

IntermediateYield (%)Key Reagents
4H,5H-Pyrazolo[1,5-a]pyrimidin-5-one48Ethyl 3-ethoxyacrylate, Cs₂CO₃
5-Chloropyrazolo[1,5-a]pyrimidine82POCl₃
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine75NBS, AIBN

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

Pyrazolo[1,5-a]pyrimidine derivatives exhibit potent activity against Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer and neurodegenerative diseases. Structural modifications at the 3-formyl and 5-Boc positions enhance selectivity; for instance, introducing a carboxylic acid group at the pendant aromatic ring improves CK2α binding (IC₅₀ = 8 nM) . Macrocyclization via Mitsunobu reaction further optimizes pharmacokinetic profiles, though cellular permeability remains a challenge .

Broader Pharmacological Context

Related pyrazolo[1,5-a]pyrimidines demonstrate activity against PIM1, RET, and JAK1 kinases, underscoring the scaffold’s versatility . For example, 3-tert-butyl-1H-pyrazole derivatives act as GABAₐ receptor α5-subtype inverse agonists, enhancing cognitive performance in preclinical models . These findings suggest potential off-target applications for tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate in neuropharmacology.

SupplierPurity (%)Packaging Options
VulcanChem≥951 g, 5 g, 10 g
Sigma-Aldrich≥98250 mg, 1 g

Future Directions and Challenges

Improving Cellular Permeability

Despite high in vitro potency (CK2α IC₅₀ = 8 nM), tert-butyl 3-formyl derivatives show reduced cellular activity due to poor membrane penetration . Prodrug strategies (e.g., methyl ester formulations) and nanoparticle delivery systems may address this limitation.

Expanding Therapeutic Indications

Ongoing research explores this scaffold’s utility in autoimmune disorders and viral infections, leveraging its kinase modulation capabilities. Collaborative efforts between academia and industry are critical to translating these findings into clinical candidates.

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